5-[(2,4-Dimethoxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-[(2,4-Dimethoxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring fused with a phenyl and a dimethoxyphenyl group, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dimethoxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioxo group can yield the corresponding thiazolidinone.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2,4-Dimethoxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound exhibits significant biological activity, making it a valuable tool in biological research. It has been studied for its antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens. Additionally, its anti-inflammatory and anticancer activities have been investigated, with promising results in preclinical studies.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to inhibit certain enzymes and pathways involved in disease processes makes it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various disease models.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethoxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can interfere with cell signaling pathways, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate multiple biological processes highlights its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the dimethoxyphenyl group, resulting in different biological activity.
5-[(2,4-Dimethoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one: Similar structure but without the phenyl group, affecting its chemical reactivity and biological properties.
2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, with distinct chemical and biological properties.
Uniqueness
The presence of both the phenyl and dimethoxyphenyl groups in 5-[(2,4-Dimethoxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one imparts unique chemical and biological properties. This dual substitution enhances its reactivity and broadens its range of applications compared to similar compounds. Its ability to undergo various chemical transformations and exhibit significant biological activity makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C18H15NO3S2 |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO3S2/c1-21-14-9-8-12(15(11-14)22-2)10-16-17(20)19(18(23)24-16)13-6-4-3-5-7-13/h3-11H,1-2H3/b16-10- |
InChI Key |
CJEFKSSKPVQVOJ-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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